

# Application Notes and Protocols for Borax in Qualitative Inorganic Analysis

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## Compound of Interest

Compound Name: **Borax**

Cat. No.: **B076245**

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## Introduction

**Borax**, also known as sodium tetraborate decahydrate ( $\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$ ), has been a staple reagent in qualitative inorganic analysis for over a century. Its utility primarily lies in the **borax** bead test, a classical method for identifying certain metal ions in a sample based on the characteristic colors they impart to a fused **borax** bead.<sup>[1][2]</sup> This technique, first introduced by Berzelius in 1812, remains a valuable preliminary, non-destructive test in mineralogy and chemistry education.<sup>[2]</sup> Molten **borax** has the ability to dissolve many metal oxides, forming colored glasses, which is the fundamental principle of this test.

This document provides detailed application notes and experimental protocols for the use of **borax** as a reagent in qualitative inorganic analysis, with a focus on the **borax** bead test. It is intended for researchers, scientists, and professionals in drug development who may encounter the need for rapid, preliminary identification of metallic elements.

## Principle of the Borax Bead Test

When **borax** is heated, it first swells as it loses its water of crystallization. Upon further heating, it fuses into a transparent, colorless, glass-like bead consisting of sodium metaborate ( $\text{NaBO}_2$ ) and boric anhydride ( $\text{B}_2\text{O}_3$ ).<sup>[1][2]</sup>

Reaction:  $\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} \rightarrow \text{Na}_2\text{B}_4\text{O}_7 + 10\text{H}_2\text{O} \rightarrow 2\text{NaBO}_2 + \text{B}_2\text{O}_3$

When a small amount of a metallic salt is introduced to the hot **borax** bead, the boric anhydride displaces the acidic radical from the salt to form the corresponding metal oxide. This metal oxide then reacts with the boric anhydride to form a colored metal metaborate. The color of the bead is indicative of the specific metal ion present. The test is particularly useful for identifying transition metals.<sup>[1]</sup>

## Data Presentation: Characteristic Bead Colors

The color of the **borax** bead depends on the specific metal ion, its oxidation state, and whether the bead is observed in an oxidizing (outer) or reducing (inner) flame. The following table summarizes the characteristic colors produced by various metal ions.

Metal Ion	Oxidizing Flame (Hot)	Oxidizing Flame (Cold)	Reducing Flame (Hot)	Reducing Flame (Cold)
Copper (Cu <sup>2+</sup> )	Green	Blue	Colorless	Red, Opaque
Iron (Fe <sup>2+</sup> /Fe <sup>3+</sup> )	Yellowish-brown	Yellow	Bottle Green	Light Green
Chromium (Cr <sup>3+</sup> )	Yellow	Green	Green	Green
Cobalt (Co <sup>2+</sup> )	Blue	Blue	Blue	Blue
Manganese (Mn <sup>2+</sup> )	Violet	Amethyst	Colorless	Colorless
Nickel (Ni <sup>2+</sup> )	Violet	Brown	Gray, Opaque	Gray, Opaque
Titanium (Ti <sup>4+</sup> )	Colorless	Colorless	Yellow	Violet
Molybdenum (Mo <sup>3+</sup> )	Colorless	Colorless	Yellow	Brown
Vanadium (V <sup>5+</sup> )	Colorless	Colorless	Green	Green
Uranium (U <sup>3+</sup> )	Yellow	Yellow	Green	Green
Cerium (Ce <sup>3+</sup> )	Reddish-brown	-	-	-
Didymium (Pr/Nd)	-	-	Gray	-

Note: The **borax** bead test is a qualitative method. Quantitative data such as detection limits are not typically associated with this classical analytical technique.

## Experimental Protocols

### Materials and Equipment

- **Borax** (sodium tetraborate decahydrate), powdered
- Platinum or nichrome wire with a loop at one end (approximately 3 mm in diameter)
- Bunsen burner
- Sample to be analyzed (finely powdered)
- Distilled water
- Safety goggles
- Heat-resistant mat

### Experimental Workflow Diagram



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Caption: Experimental workflow for the **borax** bead test.

### Step-by-Step Procedure

- Preparation of the **Borax** Bead:
  - Ensure the platinum or nichrome wire loop is clean by dipping it in concentrated hydrochloric acid and then heating it in the Bunsen burner flame until no color is imparted to the flame.
  - Heat the clean loop in the hottest part of the Bunsen burner flame until it is red hot.

- Immediately dip the hot loop into powdered **borax**. A small amount of **borax** will adhere to the loop.
- Introduce the loop with the adhering **borax** into the flame. The **borax** will first swell up as it loses its water of crystallization and then shrink, melting into a transparent, colorless, glass-like bead.[\[1\]](#)[\[2\]](#) Ensure the bead is clear and uniform.

• Introduction of the Sample:

- Moisten the cooled, clear **borax** bead with a drop of distilled water.
- Touch the moist bead to a small amount of the finely powdered sample to be analyzed. Only a very small quantity of the sample should adhere to the bead. Using too much sample can result in a dark, opaque bead, making color observation difficult.[\[2\]](#)

• Heating in the Oxidizing Flame:

- Introduce the bead with the adhering sample into the outer, oxidizing part of the Bunsen burner flame.
- Heat until the sample dissolves in the bead and the bead becomes molten.
- Remove the bead from the flame and observe the color while it is hot.
- Allow the bead to cool to room temperature and observe the color again.

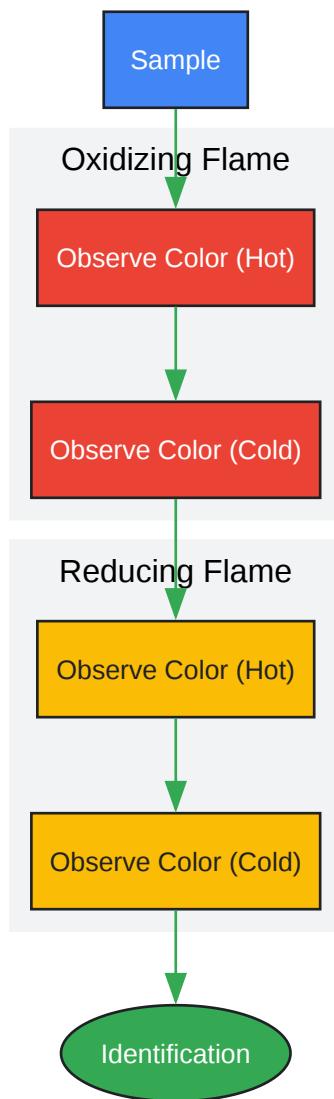
• Heating in the Reducing Flame:

- After observing the color from the oxidizing flame, introduce the same bead into the inner, reducing part of the flame.
- Heat the bead until any color change is complete.
- Remove the bead from the flame and observe the color while it is hot.
- Allow the bead to cool and observe the color again.

• Interpretation of Results:

- Compare the observed colors in both the oxidizing and reducing flames (both hot and cold) with the data in the "Characteristic Bead Colors" table to identify the metal ion present in the sample.

## Logical Relationship of Color Interpretation



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## References

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